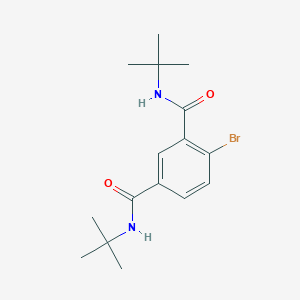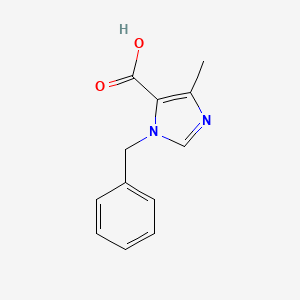
1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by a benzyl group at the first position, a methyl group at the fourth position, and a carboxylic acid group at the fifth position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and 1,2-diketones under microwave-assisted conditions to produce disubstituted imidazoles .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of catalytic systems, such as Schiff’s base complex nickel catalysts, enables efficient one-pot synthesis under microwave-assisted conditions . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The benzyl and methyl groups enhance its binding affinity to various receptors, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
- 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
- Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester
Comparison: 1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher binding affinity to certain receptors and better solubility in polar solvents . This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
787523-31-3 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-benzyl-5-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(12(15)16)14(8-13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16) |
InChI Key |
QYLPSVKAEHXMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


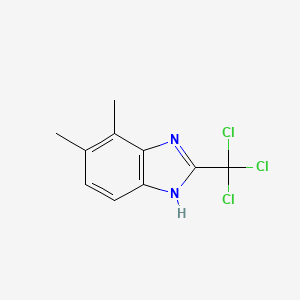

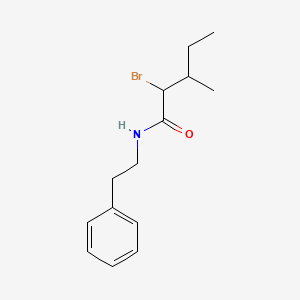
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
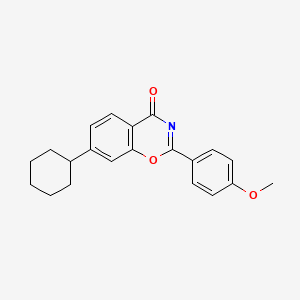
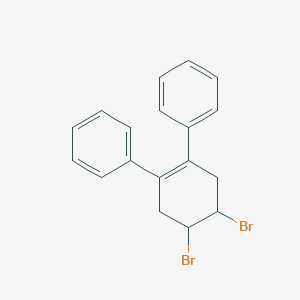
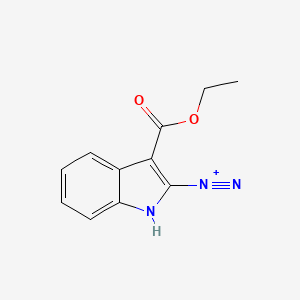
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine](/img/structure/B14207218.png)
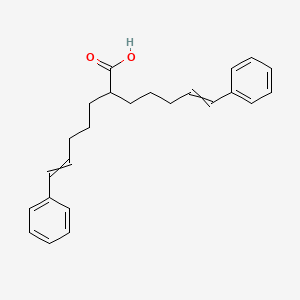
![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)

